2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Negishi coupling cross-coupling reactivity halogen effect

Sequential pyridine functionalization often demands protecting-group manipulation, adding steps and eroding yield. This building block eliminates that bottleneck: the C2-Br enables room-temperature Negishi/Suzuki coupling while the free C3-NH2 remains available for acylation, sulfonylation, or alkylation-no PG needed. • Orthogonal C2-Br/C3-NH2 reactivity streamlines divergent library synthesis • CF2H group adds H-bond donor capacity (A≈0.085-0.126) with modest ΔlogP (+0.4 vs 4-Me analog) • Bench-stable powder compatible with Chemspeed/Quantos automated solid-dispensing platforms 95% purity (HPLC, NMR); MW 237.04; ambient shipping worldwide.

Molecular Formula C7H7BrF2N2
Molecular Weight 237.04 g/mol
CAS No. 1803599-90-7
Cat. No. B1528985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
CAS1803599-90-7
Molecular FormulaC7H7BrF2N2
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Br)N)C(F)F
InChIInChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3
InChIKeyZSOSPOYMYSDNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine: Identity & Sourcing


2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine (CAS 1803599-90-7) is a multifunctional pyridine building block carrying a C2‑bromine, a C3‑amine, a C4‑difluoromethyl group, and a C6‑methyl substituent on the pyridine ring [1]. This precise substitution pattern combines a halogen handle for transition‑metal‑catalyzed cross‑coupling with a metabolically relevant fluorinated motif and a free amine for further derivatization [2]. The compound is supplied as a powder with a typical purity of 95% (HPLC, NMR) and a molecular weight of 237.04 g·mol⁻¹ .

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine: Analog Substitution Risks


Superficially similar pyridine building blocks differ critically in the identity and position of halogen (Br vs Cl), the fluorinated group (CF₂H vs CF₃ vs CH₃), and the presence of the free C3‑amine. Each of these structural variables independently governs cross‑coupling reactivity [1], lipophilicity and hydrogen‑bond donor capacity [2], and downstream synthetic compatibility [1]. Substituting a 2‑chloro analog for the 2‑bromo compound, for instance, forces a switch from room‑temperature Negishi coupling to heated conditions, while replacing CF₂H with CF₃ eliminates the hydrogen‑bond donor capability that can be essential for target binding [2]. The evidence below quantifies these gaps and shows why procurement must match the exact substitution pattern to the intended chemical biology or medicinal chemistry objective.

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine: Quantitative Evidence


Negishi Coupling: C2-Bromine vs. Chloro Reactivity

In a systematic study of Negishi cross-coupling for 2,2′-bipyridine synthesis, 2‑bromopyridines reacted efficiently at room temperature with tetrakis(triphenylphosphine)palladium(0), whereas 2‑chloropyridines required elevated temperatures to achieve comparable conversion [1]. This reactivity gap is directly transferable to the target compound because the C2‑bromine is the site of oxidative addition. The presence of the C3‑amine and C4‑CF₂H groups does not alter this fundamental order of halogen reactivity, meaning the brominated scaffold provides milder, more energy‑efficient coupling conditions than any chloro‑substituted analog.

Negishi coupling cross-coupling reactivity halogen effect

CF₂H vs. CH₃ Lipophilicity Tuning

A systematic series of difluoromethyl anisoles and thioanisoles demonstrated that replacing a methyl group with a difluoromethyl group changes the octanol‑water partition coefficient by ΔlogP = –0.1 to +0.4 units, depending on the electronic nature of the attached aryl system [1]. For electron‑withdrawing pyridine cores, the shift tends toward the lower end or even slightly negative values, meaning that the CF₂H‑substituted target compound can be less lipophilic than its 4‑methyl analog. This contrasts with the 4‑CF₃ analog (2‑bromo‑4‑(trifluoromethyl)pyridin‑3‑amine), where the trifluoromethyl group consistently increases logP by approximately +0.5 to +1.0 relative to CH₃, with the trade‑off of eliminating hydrogen‑bond donor capacity [2].

lipophilicity logP bioisostere difluoromethyl

CF₂H Hydrogen-Bond Donor vs. CF₃ Non-Donor

Abraham solute ¹H NMR analysis established that the difluoromethyl group exhibits hydrogen‑bond acidity parameters A in the range 0.085–0.126, placing it on a scale comparable to thiophenol, aniline, and amine NH groups, though weaker than hydroxyl (OH) [1]. In contrast, the trifluoromethyl (CF₃) group has a negligible hydrogen‑bond donor capacity (A ≈ 0). When the target compound is incorporated into a ligand, the C4‑CF₂H can therefore engage in hydrogen‑bond interactions with protein backbone carbonyls or side‑chain acceptors, whereas the analogous CF₃ derivative cannot.

hydrogen bond donor CF2H bioisostere binding affinity

Powder vs. Liquid Handling Accuracy

The target compound is supplied as a powder at ambient temperature [1], whereas the closely related building block 2‑bromo‑4‑(difluoromethyl)pyridine (CAS 1204295‑87‑3) is a liquid (density 1.657 g·mL⁻¹, refractive index n20/D 1.520) . For parallel synthesis and compound‑management workflows that rely on solid‑dispensing robotics or manual microbalance weighing, a solid powder eliminates the volumetric inaccuracies and solvent evaporation issues inherent to liquid reagents. The target compound also incorporates both the C3‑amine and C6‑methyl groups absent in the liquid analog, enabling direct onward functionalization (e.g., amide coupling, reductive amination) without additional synthetic steps.

physical form weighing accuracy laboratory handling

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine: High-Value Applications


Room-Temperature Cross-Coupling for Kinase Inhibitor Scaffolds

The C2‑bromine of the target compound enables room‑temperature Negishi or Suzuki‑Miyaura coupling [1], allowing the introduction of aryl, heteroaryl, or vinyl diversity elements without thermal stress on the CF₂H group or the C3‑amine. This is particularly valuable when the elaborated product contains additional heat‑sensitive functionality (e.g., nitrile, azide, or epimerizable stereocenters). The retained C3‑amine can be subsequently acylated, sulfonylated, or alkylated to generate libraries of difluoromethyl‑containing kinase inhibitor candidates.

Fragment-Based Lipophilicity and H-Bond Tuning

Fragment-growing campaigns benefit from the target compound's ability to modulate lipophilicity in fine increments (ΔlogP ≤ +0.4 relative to the 4‑methyl analog) while contributing a hydrogen‑bond donor contact (A ≈ 0.085–0.126) [2]. Unlike the 4‑CF₃ analog, which adds ≥0.5 logP units with no H‑bond donor capacity, the CF₂H group balances metabolic stability with polarity. This dual profile supports the rational optimization of ligand efficiency metrics (LE, LLE) in lead identification.

Solid-Phase Dispensing for Automated Library Production

As a bench‑stable powder [3], the target compound is compatible with automated solid‑dispensing platforms (e.g., Chemspeed, Mettler‑Toledo Quantos). This contrasts with the liquid analog 2‑bromo‑4‑(difluoromethyl)pyridine, which requires calibrated liquid‑handling systems and introduces solvent compatibility constraints. The combination of solid form with the reactivity advantages described above makes this building block a reliable input for array synthesis in both academic and industrial settings.

Halogen-Amine Orthogonality in Agrochemical Synthesis

The orthogonal reactivity of the C2‑bromine (cross‑coupling) and the C3‑amine (nucleophilic substitution, diazotization) allows sequential functionalization of the pyridine core without protecting‑group manipulation [1]. This is advantageous for constructing the substituted pyridine motifs prevalent in fungicidal and herbicidal lead structures, where the CF₂H group contributes metabolic stability in planta [2].

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